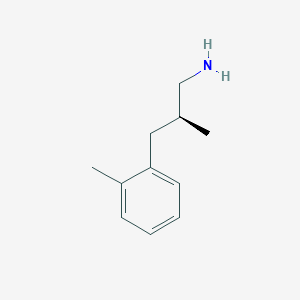

(2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine is a chiral amine with significant importance in the field of organic chemistry. This compound is known for its enantiomeric purity and is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine can be achieved through several methods. One common approach involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The reaction conditions typically involve the use of immobilized whole-cell biocatalysts with ®-transaminase activity, which can produce the ®-enantiomers with high conversion rates and enantiomeric excess .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalytic approaches due to their high selectivity and efficiency. These methods include kinetic resolution, dynamic kinetic resolution, and asymmetric synthesis employing transaminases, amine dehydrogenases, or imine reductases .

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amine group into a corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Applications De Recherche Scientifique

(2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.

Mécanisme D'action

The mechanism of action of (2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then interact with receptors or other proteins, modulating their activity and resulting in specific physiological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-Methyl-3-(2-methylphenyl)propan-1-amine: The enantiomer of the compound, which has different biological activities and properties.

1-Phenylpropan-2-amine: A related compound with similar structural features but different functional groups.

2-Methyl-3-phenylpropan-1-amine: Another structurally similar compound with variations in the position of the methyl group.

Uniqueness

(2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine is unique due to its high enantiomeric purity and specific chiral configuration, which makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals .

Activité Biologique

(2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine, also known as a chiral amine, has garnered attention in various fields of research due to its unique biological activity and potential therapeutic applications. This compound is primarily recognized for its role as a chiral building block in the synthesis of complex molecules and its involvement in enzyme-catalyzed reactions.

The compound features a chiral center at the second carbon, which significantly influences its interactions with biological targets. The structural formula can be represented as:

This structure allows for selective interactions with enzymes and receptors, which can modulate various biochemical pathways.

The mechanism of action involves several pathways:

- Enzyme Interaction : this compound serves as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can modulate receptor activity, affecting physiological responses.

- Neurotransmitter Systems : Research indicates that this compound may interact with dopamine and norepinephrine transporters, potentially influencing mood and behavior.

1. Antimicrobial Activity

Recent studies have shown that compounds structurally related to this compound exhibit moderate to good antimicrobial properties. For instance, the Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results indicate the potential for developing new antimicrobial agents based on this compound's structure .

2. Pharmacological Applications

The compound is also being investigated for its use in synthesizing pharmaceuticals targeting neurological disorders and metabolic diseases. Its chiral nature allows it to interact selectively with biological targets, which is crucial for drug development.

Case Study 1: Metabolism Studies

A study focused on the metabolism of similar compounds revealed that phase I metabolites were identified through advanced techniques such as gas chromatography-mass spectrometry (GC-MS). The metabolic pathways included hydroxylation and glucuronidation processes involving cytochrome P450 enzymes, particularly CYP2D6 . This suggests that this compound could undergo similar metabolic transformations.

Case Study 2: Interaction with Neurotransmitter Systems

Research has indicated that this compound may affect neurotransmitter systems, particularly through interactions with dopamine transporters. This could have implications for mood regulation and the treatment of depression or anxiety disorders.

Propriétés

IUPAC Name |

(2S)-2-methyl-3-(2-methylphenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(8-12)7-11-6-4-3-5-10(11)2/h3-6,9H,7-8,12H2,1-2H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEMINLDVJRIHR-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@H](C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.